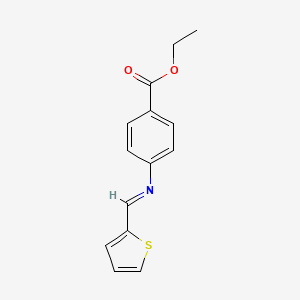

Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate

Description

Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a thiophene-derived imine group. These compounds are typically synthesized via nucleophilic substitution or condensation reactions, often involving coupling of amines or heterocyclic aldehydes to ethyl 4-aminobenzoate precursors .

Properties

IUPAC Name |

ethyl 4-(thiophen-2-ylmethylideneamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-2-17-14(16)11-5-7-12(8-6-11)15-10-13-4-3-9-18-13/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSZEESQASLVQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30313433 | |

| Record name | ethyl 4-(thiophen-2-ylmethylideneamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13533-34-1 | |

| Record name | NSC270074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-(thiophen-2-ylmethylideneamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate typically involves the condensation of ethyl 4-aminobenzoate with thiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of ethyl 4-(thiophen-2-ylmethylideneamino)benzoate typically involves the reaction of 4-aminobenzoic acid derivatives with thiophenes under specific conditions to yield the desired product. The compound features a benzoate moiety linked to a thiophene ring through an imine functional group, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, research published in the Royal Society of Chemistry highlighted that compounds with similar structures demonstrated potent effects against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. A study focusing on structurally related benzoate compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound may modulate inflammatory responses effectively . This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is pivotal for optimizing the efficacy of this compound. Modifications to the thiophene ring or the benzoate group can significantly influence biological activity. For example, alterations in substituents on the thiophene ring have been correlated with enhanced antimicrobial potency .

Antitubercular Activity

A notable case study involved the evaluation of similar compounds targeting Mycobacterium tuberculosis. The findings suggested that derivatives of this compound could serve as lead compounds for developing new antitubercular agents due to their ability to inhibit essential enzymes involved in mycobacterial survival .

Local Anesthetic Potential

Another area of investigation is the compound's potential as a local anesthetic. Research on related benzoate compounds has indicated that modifications can lead to significant local anesthetic effects, making it a candidate for further exploration in pain management therapies .

Conclusion and Future Perspectives

This compound presents a promising avenue for research in medicinal chemistry due to its multifaceted biological activities. Future studies should focus on:

- Optimizing Synthesis : Developing more efficient synthetic routes to enhance yield and purity.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the precise mechanisms underlying its antimicrobial and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of ethyl 4-(thiophen-2-ylmethylideneamino)benzoate, highlighting differences in substituents, synthesis, and applications:

Key Structural and Functional Comparisons:

Fluorine () and chlorine () substituents exert electron-withdrawing effects, altering reactivity and binding affinity. Boronate esters () enable further synthetic modifications via cross-coupling, a feature absent in thiophene-based derivatives.

Biological Activity: Pyrimidine-containing analogs () exhibit phosphodiesterase 4 (PDE4) inhibition, likely due to planar aromatic systems mimicking nucleotide substrates. Thiophene’s sulfur atom may target enzymes with metal-cofactor interactions (e.g., cysteine proteases). Ethyl 4-(dimethylamino)benzoate () demonstrates superior performance in polymer chemistry, suggesting that the target compound’s thiophene group could similarly enhance material properties like thermal stability.

Synthetic Accessibility: Most analogs are synthesized via amide or imine coupling (), implying that the target compound could be prepared through a Mannich-type reaction between ethyl 4-aminobenzoate and thiophene-2-carbaldehyde.

Crystallographic Trends :

- Pyrimidine derivatives () exhibit near-coplanar aromatic systems (dihedral angles <10°), which may stabilize crystal packing. Thiophene’s larger atomic radius could subtly distort planarity, affecting solubility or melting points.

Biological Activity

Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a thiophene ring, an amino group, and an ester functional group. The synthesis typically involves the reaction of ethyl 4-aminobenzoate with thiophene-2-carboxaldehyde under acidic conditions to yield the target compound. The reaction can be summarized as follows:

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported that derivatives of thiophene compounds demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL, indicating potent activity compared to standard antibiotics .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies using human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), showed that this compound induced apoptosis in a dose-dependent manner. The IC50 values were reported to be around 15 µM for MCF-7 cells, suggesting moderate cytotoxicity .

The mechanism through which this compound exerts its biological effects is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in targeted cells. This oxidative stress triggers apoptotic pathways, including the activation of caspases and the release of cytochrome c from mitochondria .

Data Table: Biological Activity Summary

| Activity | Target | IC50/MIC | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 5 µg/mL | |

| Escherichia coli | 20 µg/mL | ||

| Antitumor | MCF-7 (Breast Cancer) | 15 µM | |

| HeLa (Cervical Cancer) | 18 µM |

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics like penicillin. This suggests potential for use in combination therapies .

Case Study 2: Cancer Cell Line Studies

A recent investigation focused on the compound's effect on apoptosis in MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound led to increased Annexin V positivity, indicating early apoptotic changes. Additionally, Western blotting showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic Bcl-2 proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.